Lipophilicity Modulation: A Direct LogP Comparison with the Hydroxymethyl Analog
The methoxymethyl group in the target compound confers a distinct lipophilicity profile compared to a more polar analog. The predicted logP for 3-Ethyl-3-(methoxymethyl)azetidine is -0.292, indicating a hydrophilic character [1]. In contrast, replacing the methoxy with a hydroxy group, as in tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, is expected to increase hydrophilicity further due to the hydrogen bond donor capability of the hydroxyl moiety. This difference in logP can significantly impact membrane permeability and oral absorption.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | -0.292 (predicted) [1] |
| Comparator Or Baseline | tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate: lower logP expected (quantitative data not available) |
| Quantified Difference | The target compound is more lipophilic than its hydroxymethyl counterpart. |
| Conditions | In silico prediction (ChemExper database) |
Why This Matters
Lipophilicity is a key driver of ADME properties; selecting the methoxymethyl over the hydroxymethyl analog provides a different starting point for optimizing solubility and permeability.
- [1] ChemExper Chemical Directory. Entry for 3-Ethyl-3-(methoxymethyl)azetidine (PHAR036498), reporting a predicted logP of -0.292. View Source
